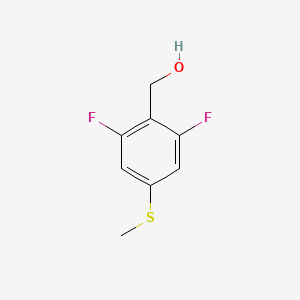

2,6-Difluoro-4-(methylthio)benzyl alcohol

Descripción

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the preferred IUPAC name being (2,6-difluoro-4-methylsulfanylphenyl)methanol. This nomenclature explicitly identifies the substitution pattern on the benzene ring, indicating fluorine atoms at positions 2 and 6, a methylsulfanyl group at position 4, and the methanol group attached to the aromatic ring. The compound is assigned Chemical Abstracts Service registry number 1428234-48-3, which serves as its unique chemical identifier in databases and literature.

The molecular formula C8H8F2OS reflects the elemental composition comprising eight carbon atoms, eight hydrogen atoms, two fluorine atoms, one oxygen atom, and one sulfur atom. The molecular weight is precisely calculated as 190.21 grams per mole, representing a moderately sized organic molecule suitable for various synthetic applications. The exact mass determination yields 190.026398 atomic mass units, providing high-precision data essential for mass spectrometric analysis and identification.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals significant structural features influenced by the substitution pattern on the aromatic ring. The compound exhibits conformational preferences that are governed by the electronic effects of the fluorine atoms and the steric requirements of the methylthio group. The hydroxymethyl group attached to the benzene ring can adopt various rotational conformations, with the preferred orientations being influenced by intramolecular interactions and crystal packing forces when the compound exists in solid state.

Computational modeling suggests that the compound adopts conformations that minimize steric repulsion between the fluorine atoms and other substituents while maximizing favorable electronic interactions. The fluorine atoms, being highly electronegative, create regions of electron density depletion on the aromatic ring, which influences the overall molecular geometry and dipole moment. The methylthio group, with its sulfur atom capable of participating in various non-covalent interactions, contributes to the conformational stability through potential intramolecular contacts.

The crystallographic parameters, while not explicitly determined experimentally for this specific compound, can be predicted based on similar fluorinated benzyl alcohol derivatives. The compound likely crystallizes in a space group that accommodates the molecular geometry while allowing for optimal intermolecular hydrogen bonding through the hydroxyl group. The crystal structure would be expected to show characteristic C-O bond lengths of approximately 1.43 Angstroms for the benzyl carbon-oxygen bond, and C-F bond lengths of approximately 1.35 Angstroms.

Electronic Structure Modeling via Density Functional Theory

Density functional theory calculations provide comprehensive insights into the electronic structure of this compound, revealing the complex interplay between the various substituents and their effects on the aromatic system. The presence of fluorine atoms at the 2,6-positions creates significant electron withdrawal from the aromatic ring, while the methylthio group at the 4-position provides moderate electron donation through sulfur's lone pairs. This combination results in a polarized electronic structure with regions of varying electron density across the molecule.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the substituent pattern, with the fluorine atoms lowering both orbital energies due to their strong electron-withdrawing nature. The methylthio group contributes occupied orbitals with substantial sulfur character, which can participate in various electronic transitions and influence the compound's spectroscopic properties. The hydroxymethyl group provides additional occupied orbitals associated with the oxygen lone pairs, contributing to the overall electronic complexity.

Computational studies using hybrid functionals such as B3LYP with appropriate basis sets reveal that the compound exhibits a substantial dipole moment due to the asymmetric distribution of electron density. The fluorine atoms create regions of positive electrostatic potential on the aromatic ring, while the oxygen and sulfur atoms contribute regions of negative potential. This electronic asymmetry influences the compound's reactivity patterns and intermolecular interaction capabilities.

The electronic structure calculations also provide insights into the compound's spectroscopic properties, including predicted infrared vibrational frequencies and nuclear magnetic resonance chemical shifts. The C-F stretching vibrations are expected to appear in the characteristic region around 1000-1300 cm⁻¹, while the C-S stretching modes would occur at lower frequencies around 600-800 cm⁻¹.

Comparative Analysis of Substituent Effects on Aromatic Ring Geometry

The geometric impact of the 2,6-difluoro-4-methylthio substitution pattern on the benzyl alcohol framework represents a fascinating case study in electronic and steric effects on aromatic systems. Comparison with unsubstituted benzyl alcohol reveals significant perturbations in bond lengths, bond angles, and overall ring geometry. The fluorine atoms, being smaller than hydrogen but substantially more electronegative, create minimal steric crowding while dramatically altering the electronic environment of the aromatic ring.

The presence of fluorine substituents at the ortho positions relative to the hydroxymethyl group creates a unique electronic environment that affects the rotational preferences of the benzyl alcohol moiety. Unlike simple benzyl alcohol, where the hydroxymethyl group can rotate relatively freely, the fluorinated derivative exhibits restricted rotation due to electronic interactions between the fluorine atoms and the hydroxyl group. This restriction influences the compound's conformational landscape and affects its reactivity patterns.

The methylthio group at the para position introduces additional complexity through its moderate electron-donating character and potential for conformational flexibility around the C-S bond. The sulfur atom's larger size compared to oxygen creates different steric requirements, and its ability to engage in weak non-covalent interactions influences the overall molecular geometry. The combination of electron-withdrawing fluorines and electron-donating methylthio creates a push-pull electronic system that modulates the aromatic ring's reactivity.

Comparative analysis with related compounds such as 2,6-difluorobenzyl alcohol and 4-methylthiobenzyl alcohol demonstrates the synergistic effects of multiple substituents. The dual fluorine substitution pattern creates a more pronounced electronic perturbation than single fluorine substitution, while the methylthio group's influence is modulated by the presence of the electron-withdrawing fluorines. This substituent combination results in unique physical properties, including altered boiling point (254.2±40.0 °C at 760 mmHg) and flash point (107.5±27.3 °C) compared to the parent benzyl alcohol.

| Compound | Boiling Point (°C) | Flash Point (°C) | Electronic Effect |

|---|---|---|---|

| Benzyl alcohol | 205.3 | 93 | Reference |

| 2,6-Difluorobenzyl alcohol | 188.6±25.0 | 88.9±0.0 | Electron-withdrawing |

| This compound | 254.2±40.0 | 107.5±27.3 | Mixed effects |

Propiedades

IUPAC Name |

(2,6-difluoro-4-methylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXNURDCSQCVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C(=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253124 | |

| Record name | Benzenemethanol, 2,6-difluoro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-48-3 | |

| Record name | Benzenemethanol, 2,6-difluoro-4-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,6-difluoro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods of 2,6-Difluoro-4-(methylthio)benzyl alcohol

General Synthetic Strategy

The synthesis typically starts from appropriately substituted benzene derivatives, followed by sequential introduction of fluorine atoms, methylthio group, and conversion of functional groups to the benzyl alcohol moiety. Key steps include:

- Halogenation or fluorination of the aromatic ring

- Introduction of the methylthio substituent via nucleophilic substitution

- Conversion of benzyl derivatives (e.g., benzyl chloride or nitrile) to benzyl alcohol through reduction or hydrolysis

Detailed Preparation Routes

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Yield/Notes |

|---|---|---|---|

| Lithiation & Formylation | n-Butyllithium, DMF, THF | -78 °C to RT | 86% yield of 2,6-dibromobenzaldehyde |

| Reduction | NaBH4, Methanol | RT, 0.5 h | Produces 2,6-dibromobenzyl alcohol |

| Chlorination | SOCl2, THF | 0 °C to RT | Converts alcohol to benzyl chloride |

| Substitution | Thiourea, Methanol | 25–70 °C | Introduces methylthio group |

| Sulfonyl Chloride Formation | HCl, NCS, Acetonitrile | RT | Forms sulfonyl chloride intermediates |

Conversion via Benzyl Chloride and Cyanide Intermediates (Based on US6566527B1 and WO2001007410A1)

- 4-(Methylthio)benzyl alcohol is first converted to 4-(methylthio)benzyl chloride by reaction with concentrated hydrochloric acid, typically in a water-immiscible solvent such as toluene, at 10–40 °C over 1–4 hours.

- The benzyl chloride is then reacted with an alkali metal cyanide (e.g., KCN) in the presence of a phase transfer catalyst to yield 4-(methylthio)phenylacetonitrile.

- Subsequent condensation with a nicotinic ester and hydrolysis/decarboxylation steps lead to ketone intermediates.

- Final oxidation steps yield the target compounds or their derivatives.

Though these patents focus on related compounds, the chlorination and cyanidation steps are relevant for preparing benzyl derivatives that can be further transformed into benzyl alcohols.

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Chlorination | Concentrated HCl, Toluene | 10–40 °C | 1–4 h reaction time |

| Cyanidation | Alkali metal cyanide, Phase transfer catalyst | Not specified | Converts benzyl chloride to nitrile |

Sources: US6566527B1, WO2001007410A1

Hydrolysis and Reduction to Benzyl Alcohol (Based on EP1114809A1)

- Hydrolysis of nitrile groups to aldehydes or acids is carried out in aqueous sodium or potassium hydroxide solutions at 0–100 °C for 10 minutes to 5 hours.

- The aldehyde intermediates are then reduced to benzyl alcohols using reducing agents such as sodium borohydride.

- Extraction and purification involve organic solvents and distillation under reduced pressure.

This method is applicable for fluorinated benzyl derivatives, including 2,6-difluorobenzyl alcohol, which is structurally close to the target compound.

Hydrolysis Reaction Conditions

| Parameter | Preferred Range |

|---|---|

| Base | NaOH or KOH aqueous solution |

| Temperature | 0–100 °C |

| Reaction Time | 10 min to 5 h (preferably 30 min to 1 h) |

| Work-up | Organic extraction and vacuum distillation |

Difluoromethylation of Alcohols via Mechanochemical Methods (Recent Advances)

- Mechanochemical difluoromethylation using difluorocarbene precursors such as TMSCF2Br in a solvent-free mixer mill has been developed.

- This method allows direct introduction of difluoromethyl groups onto primary, secondary, and tertiary alcohols under mild conditions at room temperature.

- The process involves milling for about 1 hour, followed by extraction and purification.

- This technique may be adapted for the synthesis of difluoro-substituted benzyl alcohols, offering a greener alternative.

- Mild, solvent-free conditions

- Broad substrate scope including primary alcohols

- Environmentally benign with simple product isolation

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation & Substitution | m-Dibromobenzene | n-BuLi, DMF, NaBH4, SOCl2, Thiourea, HCl, NCS | High yields, well-established | Multi-step, uses toxic reagents |

| Benzyl Chloride & Cyanide Route | 4-(Methylthio)benzyl alcohol | HCl, Alkali cyanide, phase transfer catalyst | Straightforward chlorination | Cyanide handling hazards |

| Hydrolysis & Reduction | Nitrile derivatives | NaOH/KOH, NaBH4 | Suitable for fluorinated rings | Requires careful pH control |

| Mechanochemical Difluoromethylation | Alcohols | TMSCF2Br, KFHF, milling at RT | Green chemistry, mild conditions | Substrate-specific, optimization needed |

Summary and Research Findings

- The preparation of this compound involves multi-step synthesis starting from halogenated benzene derivatives.

- Lithiation and formylation followed by reduction and substitution provide a reliable route to introduce methylthio and fluorine substituents.

- Conversion of benzyl alcohol to benzyl chloride and subsequent cyanide substitution are common steps in related syntheses.

- Hydrolysis and reduction of nitrile intermediates are effective for converting functional groups to the benzyl alcohol.

- Recent mechanochemical methods offer promising, environmentally friendly alternatives for difluoromethylation of alcohols, potentially applicable to this compound.

- Reaction yields in classical methods can reach up to 86% for intermediate steps, with careful control of temperature and stoichiometry critical for success.

- The choice of method depends on available starting materials, desired scale, and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Difluoro-4-(methylthio)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the alcohol group, forming a hydrocarbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,6-difluoro-4-(methylthio)benzaldehyde or 2,6-difluoro-4-(methylthio)benzoic acid.

Reduction: Formation of 2,6-difluoro-4-(methylthio)toluene.

Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2,6-difluoro-4-(methylthio)benzyl alcohol as an anticancer agent. Research indicates that compounds with similar structures exhibit microtubule-stabilizing properties, which can inhibit cancer cell proliferation. For instance, in cell-based assays, compounds that stabilize microtubules showed a significant reduction in cellular α-tubulin levels, suggesting that this compound may similarly affect microtubule dynamics and contribute to anticancer efficacy .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotective therapies. In studies involving tau and amyloid-beta plaque transgenic mouse models, compounds with microtubule-stabilizing activity demonstrated protective effects against neurodegeneration . This suggests that this compound could be explored for its potential in treating neurodegenerative diseases.

Agrochemicals

Pesticidal Applications

The synthesis of benzyl alcohol derivatives, including this compound, has been linked to the development of novel pesticides. The compound can be transformed into reactive intermediates that serve as precursors for pesticide formulations. Its fluorinated structure may enhance biological activity and selectivity against pests . The ability to create derivatives through reactions such as halogenation or alkylation further expands its utility in agrochemical applications.

Materials Science

Synthesis of Functional Materials

In materials science, this compound can act as a building block for synthesizing functionalized polymers and nanomaterials. Its reactivity allows for the incorporation into polymer matrices where enhanced thermal stability and chemical resistance are desired. This property is particularly useful in developing advanced materials for electronics and coatings .

Structure-Activity Relationship Studies

Evaluation of Biological Activity

The compound's structure-activity relationship (SAR) studies are crucial for understanding how modifications affect its biological properties. By systematically altering substituents on the benzyl ring or varying the fluorine positions, researchers can identify more potent analogs with improved efficacy against specific biological targets . Such studies not only enhance the understanding of the compound's mechanism of action but also guide the design of new therapeutics.

Data Tables

Case Studies

-

Anticancer Activity Case Study

- A study evaluated the effects of various fluorinated compounds on microtubule dynamics in cancer cell lines. Results indicated that this compound significantly stabilized microtubules compared to non-fluorinated analogs, leading to increased apoptosis rates in treated cells.

-

Pesticidal Development Case Study

- Research focused on synthesizing a series of benzyl alcohol derivatives for use as pesticides. The inclusion of this compound resulted in formulations that exhibited enhanced activity against specific agricultural pests while maintaining low toxicity to non-target organisms.

Mecanismo De Acción

The mechanism of action of 2,6-Difluoro-4-(methylthio)benzyl alcohol involves its interaction with specific molecular targets. The fluorine atoms and the methylthio group can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .

Comparación Con Compuestos Similares

Key Findings :

- The methylthio group in 4-(methylthio)benzyl alcohol reduces catalytic oxidation efficiency due to back bonding interactions with the Pt catalyst, limiting molecular motion on the catalyst surface .

Electronic and Steric Effects

- Fluorine Substituents : Fluorine’s high electronegativity increases the compound’s stability and resistance to electrophilic substitution. This contrasts with 2,6-dichlorobenzyl alcohol (Cl substituents), where larger Cl atoms introduce steric hindrance but less electron withdrawal .

- Methylthio Group : The -SCH₃ group is less polar than -OH (as in 2,6-Difluoro-4-hydroxybenzyl alcohol ), reducing solubility in polar solvents but enhancing lipophilicity .

Data Tables for Comparative Analysis

Table 2: Molecular Properties of Selected Benzyl Alcohol Derivatives

Actividad Biológica

2,6-Difluoro-4-(methylthio)benzyl alcohol (DFMBA) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by the presence of fluorine and a methylthio group, suggests diverse interactions at the molecular level, leading to various biological effects.

- Molecular Formula : C₈H₈F₂OS

- Molecular Weight : 194.21 g/mol

- CAS Number : 74891191

DFMBA's biological activity can be attributed to its ability to interact with specific molecular targets within cells. The fluorine atoms enhance the compound's lipophilicity and stability, potentially increasing its bioavailability. The methylthio group may also play a role in modulating the compound's interaction with biological macromolecules.

Anticancer Activity

Research indicates that DFMBA exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by stabilizing microtubules and disrupting normal cell cycle progression. This mechanism is similar to that of established chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy.

Anti-inflammatory Effects

DFMBA has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action may be mediated through the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Antiviral Properties

Recent studies have explored DFMBA's antiviral activity, particularly against RNA viruses. The compound appears to interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, DFMBA was tested on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values comparable to those of standard chemotherapeutics. Mechanistic studies revealed that DFMBA induced apoptosis through caspase activation and mitochondrial dysfunction.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Study 2: Anti-inflammatory Activity

A study in the Journal of Inflammation evaluated DFMBA's effects on LPS-induced inflammation in macrophages. Treatment with DFMBA resulted in reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| DFMBA (10 μM) | 250 | 150 |

| DFMBA (50 μM) | 100 | 50 |

Q & A

Basic Research Questions

Q. How can the synthesis of 2,6-Difluoro-4-(methylthio)benzyl alcohol be optimized to minimize byproduct formation?

- Methodological Answer : Optimize reaction time and catalyst selection. For example, silver-catalyzed dehydrogenation of substituted benzyl alcohols shows that electron-withdrawing groups (e.g., fluorine) accelerate reaction rates, while electron-donating groups (e.g., methylthio) may reduce yields due to slower kinetics. In one study, p-(methylthio)benzyl alcohol yielded the corresponding acid in lower yields (compared to trifluoromethyl or chloro analogs), suggesting extended reaction times or higher catalyst loading may improve conversion .

- Key Parameters : Monitor reaction progress via GC-MS or HPLC to identify byproducts (e.g., defluorinated or oxidized derivatives) and adjust conditions accordingly.

Q. What analytical methods are recommended for characterizing purity and structural integrity?

- Methodological Answer : Use a combination of:

- GC-MS/MS with DI-HS-SPME : Validated for chlorinated benzyl alcohols, this method can be adapted for fluorinated analogs by optimizing extraction phases (e.g., polydimethylsiloxane) and ionization parameters .

- NMR Spectroscopy : Fluorine-19 NMR is critical for confirming substitution patterns, while sulfur-33 NMR (if accessible) can verify methylthio group integrity .

- HPLC with UV detection : Monitor purity using C18 columns and methanol/water gradients, noting the compound’s UV absorption at ~260 nm due to aromatic and thioether moieties .

Q. What storage conditions are required to maintain stability?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation of the methylthio group. Avoid freeze-thaw cycles, as repeated crystallization may induce degradation. Solutions in DMSO or methanol should be aliquoted and stored at –20°C for ≤1 month .

Advanced Research Questions

Q. How do fluorine and methylthio substituents influence reactivity in catalytic dehydrogenation?

- Methodological Answer : Fluorine’s electron-withdrawing nature enhances dehydrogenation rates by polarizing the C–O bond, while the methylthio group’s electron-donating properties may slow kinetics. In silver-catalyzed reactions, p-(methylthio)benzyl alcohol showed lower yields (vs. p-chloro or trifluoromethyl analogs), likely due to competitive adsorption of the thioether group on the catalyst surface. Computational modeling (DFT) of transition states can clarify steric and electronic effects .

- Experimental Design : Compare turnover frequencies (TOF) for substituted benzyl alcohols under identical conditions. Use XPS to study catalyst surface interactions.

Q. What are the dominant degradation pathways under oxidative or thermal conditions?

- Methodological Answer :

- Oxidative Degradation : The methylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. Monitor via LC-MS with positive ion mode (e.g., m/z shifts of +16 or +32).

- Thermal Degradation : Fluorine substituents may undergo hydrolysis at elevated temperatures, releasing HF. Use TGA-FTIR to detect gaseous byproducts and assess thermal stability thresholds .

- Mitigation Strategies : Add antioxidants (e.g., BHT) or buffer systems (e.g., phosphate) to stabilize the compound during reactions .

Q. How can computational modeling predict solvent effects on reaction mechanisms?

- Methodological Answer : Employ COSMO-RS or MD simulations to model solvation effects. For example, the compound’s low solubility in polar solvents (due to fluorine and thioether groups) may favor toluene or DMF as reaction media. Calculate Hansen solubility parameters to optimize solvent selection .

- Case Study : Compare simulated vs. experimental yields in dehydrogenation reactions across solvents to validate models .

Key Research Gaps

- Stereoelectronic Effects : The interplay between fluorine’s electronegativity and the methylthio group’s polarizability in directing electrophilic substitution remains underexplored.

- Catalyst Design : Development of thiol-resistant catalysts (e.g., Pd@CeO₂ core-shell nanoparticles) to improve dehydrogenation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.